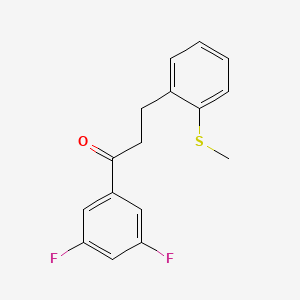

3',5'-Difluoro-3-(2-thiomethylphenyl)propiophenone

描述

Chemical Identity and Registry

3',5'-Difluoro-3-(2-thiomethylphenyl)propiophenone possesses well-established registry identifiers across major chemical databases, providing comprehensive tracking and identification capabilities for research applications. The compound is registered under Chemical Abstracts Service number 898780-61-5, serving as its primary international identifier. PubChem database assigns this compound the unique identifier 24725957, facilitating access to detailed computational and experimental data. The MDL number MFCD03843243 provides additional cataloging within the Molecular Design Limited system. DSSTox Substance identification DTXSID30644350 enables integration with environmental and toxicological databases.

The compound maintains consistent identification across multiple chemical suppliers and research institutions, ensuring reliable procurement and study coordination. Wikidata identifier Q82556104 links the compound to broader knowledge graphs and semantic databases. These comprehensive registry systems enable researchers to access standardized information about the compound's properties, synthesis routes, and analytical data across diverse scientific platforms.

IUPAC Nomenclature and Alternative Names

The systematic IUPAC nomenclature for this compound is 1-(3,5-difluorophenyl)-3-(2-methylsulfanylphenyl)propan-1-one, which precisely describes its structural components and substitution patterns. This nomenclature follows standard organic chemistry naming conventions, identifying the ketone functionality as the principal functional group while specifying the positions and nature of all substituents. The alternative systematic name 1-(3,5-difluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one provides equivalent structural information with slight formatting variations.

Common chemical names include this compound, which emphasizes the propiophenone core structure while indicating the specific substitution pattern. The designation "thiomethyl" in the common name refers to the methylsulfanyl group, reflecting traditional organic chemistry terminology where sulfur analogs of oxygen-containing functional groups receive the "thio" prefix. Additional synonymous forms appear in various databases, including 3',5'-Difluoro-3-[2-(methylsulfanyl)phenyl]propan-1-one, demonstrating the flexibility in nomenclature representation while maintaining structural accuracy.

Molecular Formula (C16H14F2OS) and Weight Analysis

The molecular formula C16H14F2OS precisely defines the atomic composition of this compound, indicating sixteen carbon atoms, fourteen hydrogen atoms, two fluorine atoms, one oxygen atom, and one sulfur atom. The calculated molecular weight is 292.3 grams per mole, representing the sum of atomic masses for all constituent elements. This molecular weight calculation demonstrates significant mass contribution from the aromatic carbon framework, with additional mass from heteroatomic substituents including fluorine and sulfur.

The elemental composition analysis reveals that carbon comprises approximately 65.8% of the total molecular weight, reflecting the predominantly aromatic character of the compound. Hydrogen contributes approximately 4.8%, while the heteroatoms fluorine, oxygen, and sulfur collectively account for approximately 29.4% of the molecular mass. The exact mass determination yields 292.07334256 Daltons, providing high-precision mass spectral identification capabilities. The presence of fluorine atoms introduces significant electronegativity effects that influence molecular properties, while the sulfur atom contributes to unique chemical reactivity patterns characteristic of organosulfur compounds.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C16H14F2OS | |

| Molecular Weight | 292.3 g/mol | |

| Exact Mass | 292.07334256 Da | |

| Carbon Content | 65.8% | |

| Hydrogen Content | 4.8% | |

| Heteroatom Content | 29.4% |

Structural Features and Functional Group Distribution

This compound exhibits a complex arrangement of functional groups that collectively define its chemical behavior and physical properties. The central ketone functionality (C=O) serves as the primary reactive center, exhibiting characteristic carbonyl properties including electrophilic carbon and nucleophilic oxygen atoms. This ketone group connects two distinct aromatic systems through a propyl chain, creating an asymmetric molecular architecture with diverse chemical environments.

The 3,5-difluorophenyl ring system introduces significant electronic effects through fluorine substitution at the meta positions relative to the ketone attachment point. Fluorine atoms, being highly electronegative, withdraw electron density from the aromatic ring, influencing both the reactivity of the ketone group and the overall molecular dipole moment. The symmetrical positioning of fluorine atoms in the 3 and 5 positions creates a balanced electronic distribution while maintaining molecular stability.

The 2-thiomethylphenyl substituent incorporates an organosulfur functional group that significantly impacts molecular properties. The thiomethyl group (methylsulfanyl, -SCH3) represents a sulfur analog of methoxy functionality, exhibiting enhanced nucleophilicity compared to oxygen-containing analogs. The positioning of this group in the ortho position relative to the propyl chain attachment creates potential for intramolecular interactions and conformational preferences. Sulfur's larger atomic radius and different hybridization compared to oxygen result in distinct bond angles and electronic properties.

The propyl chain (C-C-C) linking the aromatic systems provides conformational flexibility while maintaining structural integrity. This aliphatic bridge allows for rotational freedom around carbon-carbon bonds, enabling multiple conformational states. The hydrogen bond acceptor count of four indicates potential for intermolecular interactions, while the absence of hydrogen bond donors suggests limited self-association capabilities. The rotatable bond count of five confirms significant conformational flexibility within the molecule.

2D and 3D Conformational Analysis

The two-dimensional structural representation of this compound is accurately captured by its SMILES notation: CSC1=CC=CC=C1CCC(=O)C2=CC(=CC(=C2)F)F. This simplified molecular input line entry system provides a linear text description that fully defines the connectivity and atomic arrangement within the molecule. The SMILES representation begins with the thiomethyl group (CS), progresses through the first aromatic ring, traverses the propyl chain, encompasses the ketone functionality, and concludes with the difluorinated aromatic system.

The International Chemical Identifier (InChI) provides a more comprehensive structural description: InChI=1S/C16H14F2OS/c1-20-16-5-3-2-4-11(16)6-7-15(19)12-8-13(17)10-14(18)9-12/h2-5,8-10H,6-7H2,1H3. This standardized representation includes stereochemical information and explicit hydrogen positioning, enabling precise structural reconstruction and computational analysis. The corresponding InChI Key IDHWAKLCNBQVET-UHFFFAOYSA-N serves as a hashed version of the full InChI, providing a fixed-length identifier suitable for database searching and chemical informatics applications.

Three-dimensional conformational analysis reveals significant flexibility within the molecular framework, particularly around the propyl chain connecting the aromatic systems. Computational studies of related biphenyl systems suggest dihedral angles between aromatic planes can vary substantially based on substituent effects and intramolecular interactions. The presence of the thiomethyl group in the ortho position may influence the preferred conformation through steric interactions or electronic effects. Research on biphenyl derivatives indicates that dihedral angles can range from nearly planar to perpendicular arrangements, with typical values around 44-45 degrees for unsubstituted systems.

The ketone functionality adopts a trigonal planar geometry around the carbonyl carbon, with bond angles of approximately 120 degrees characteristic of sp2 hybridization. The fluorine substitution pattern on the receptor aromatic ring creates a symmetrical electronic environment that may influence the overall molecular dipole and conformational preferences. The sulfur atom in the thiomethyl group exhibits angular geometry with C-S-C bond angles approaching 90 degrees, smaller than typical C-O-C angles in ether analogs due to sulfur's larger atomic radius and different electronic structure.

属性

IUPAC Name |

1-(3,5-difluorophenyl)-3-(2-methylsulfanylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2OS/c1-20-16-5-3-2-4-11(16)6-7-15(19)12-8-13(17)10-14(18)9-12/h2-5,8-10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDHWAKLCNBQVET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1CCC(=O)C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644350 | |

| Record name | 1-(3,5-Difluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898780-61-5 | |

| Record name | 1-(3,5-Difluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3’,5’-Difluoro-3-(2-thiomethylphenyl)propiophenone typically involves the reaction of 3’,5’-difluorobenzaldehyde with 2-thiomethylphenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as piperidine, and a solvent, such as ethanol. The mixture is heated under reflux conditions for several hours to yield the desired product .

Industrial Production Methods: In industrial settings, the production of 3’,5’-Difluoro-3-(2-thiomethylphenyl)propiophenone may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The use of advanced purification techniques, such as column chromatography, ensures the high purity of the final product .

化学反应分析

Types of Reactions:

Oxidation: 3’,5’-Difluoro-3-(2-thiomethylphenyl)propiophenone can undergo oxidation reactions to form corresponding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: The compound can be reduced to form alcohol derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenation reactions can introduce additional halogen atoms into the aromatic ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Bromine, chlorine, catalysts like iron(III) chloride.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated derivatives.

科学研究应用

Chemistry

- Building Block for Synthesis : This compound serves as an essential intermediate in the synthesis of more complex organic molecules. Its fluorinated and thiomethyl substituents can facilitate various chemical reactions, making it a valuable precursor in organic synthesis.

Biology

- Biological Studies : The compound is utilized in research to understand the effects of fluorine and sulfur-containing compounds on biological systems. It acts as a model compound for studying interactions between these elements and biological molecules, particularly in enzyme inhibition studies.

- Mechanism of Action : The presence of fluorine enhances the lipophilicity of the compound, allowing it to penetrate cell membranes effectively. Inside cells, it can interact with enzymes and receptors, modulating their activity, which may lead to alterations in cellular functions and signaling pathways.

Medicine

- Drug Design : Due to its unique structural characteristics, 3',5'-Difluoro-3-(2-thiomethylphenyl)propiophenone is being investigated for its potential in drug development. The compound's ability to inhibit specific enzymes involved in metabolic pathways makes it a candidate for designing pharmaceuticals with improved efficacy and reduced side effects .

Industry

- Specialty Chemicals : In industrial applications, this compound is used in the production of specialty chemicals and materials. Its incorporation into polymers can enhance properties such as thermal stability and resistance to degradation .

Data Table of Applications

| Application Area | Specific Uses | Mechanism |

|---|---|---|

| Chemistry | Synthesis of complex organic molecules | Acts as an intermediate |

| Biology | Enzyme inhibition studies | Modulates enzyme activity |

| Medicine | Drug design | Inhibits metabolic enzymes |

| Industry | Production of specialty chemicals | Enhances polymer properties |

Case Studies

- Enzyme Inhibition Study : A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. Results indicated significant inhibition, suggesting its potential as a therapeutic agent .

- Polymer Enhancement : Research demonstrated that incorporating this compound into polymer formulations improved thermal stability and mechanical properties compared to standard polymers without fluorinated components .

作用机制

The mechanism of action of 3’,5’-Difluoro-3-(2-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms in the compound enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity. The sulfur atom in the thiomethyl group can form covalent bonds with nucleophilic sites in proteins, leading to changes in their structure and function .

相似化合物的比较

Structural Analogs and Their Properties

Below is a comparative analysis of key structural analogs, focusing on substituent variations, molecular formulas, and inferred properties:

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Differences |

|---|---|---|---|---|

| 3',5'-Difluoro-3-(2-thiomethylphenyl)propiophenone | F (3',5'), -SCH₃ (2-phenyl) | C₁₆H₁₃F₂OS | 291.1 | Reference compound; balanced lipophilicity and electronic effects. |

| 3',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone [5] | Cl (3',5'), -SCH₃ (2-phenyl) | C₁₆H₁₄Cl₂OS | 324.97 | Higher molecular weight and lipophilicity due to Cl; may exhibit slower metabolic clearance. |

| 3'-Chloro-5'-fluoro-3-(4-thiomethylphenyl)propiophenone [6] | Cl (3'), F (5'), -SCH₃ (4-phenyl) | C₁₆H₁₄ClFOS | 308.8 | Thiomethyl at 4-phenyl reduces steric hindrance; mixed halogens alter electronic properties. |

| 3',5'-Difluoro-3-(4-methoxyphenyl)propiophenone [13] | F (3',5'), -OCH₃ (4-phenyl) | C₁₆H₁₃F₂O₂ | 275.1 | Methoxy group increases polarity and hydrogen-bonding potential; lower lipophilicity vs. thiomethyl. |

| 3',4'-Difluoro-3-(4-methylphenyl)propiophenone [8] | F (3',4'), -CH₃ (4-phenyl) | C₁₆H₁₄F₂O | 268.3 | Methyl group enhances steric bulk; absence of sulfur reduces potential for disulfide formation. |

| 4'-Bromo-3'-fluoro-3-(2-thiomethylphenyl)propiophenone [9] | Br (4'), F (3'), -SCH₃ (2-phenyl) | C₁₆H₁₄BrFOS | 369.2 | Bromine increases molecular weight and polarizability; may enhance halogen bonding in target interactions. |

Key Trends and Implications

Halogen Effects: Fluorine (F): Reduces steric bulk and enhances metabolic stability via C-F bond strength. Present in the target compound, it balances reactivity and stability [5], [13].

Substituent Position and Electronic Effects: Thiomethyl (-SCH₃) vs. Methoxy (-OCH₃): Thiomethyl is less polar and more electron-withdrawing, favoring hydrophobic interactions in biological targets. Methoxy groups enhance solubility but may reduce bioavailability [6], [13]. 2- vs.

Steric and Metabolic Considerations: Methyl groups (e.g., 3',4'-difluoro-3-(4-methylphenyl)propiophenone) increase steric bulk without significant electronic effects, possibly improving target selectivity [8]. Sulfur-containing analogs (e.g., thiomethyl derivatives) may undergo oxidation to sulfoxides or sulfones, influencing metabolic pathways [5], [9].

生物活性

3',5'-Difluoro-3-(2-thiomethylphenyl)propiophenone is a synthetic organic compound that has garnered attention due to its potential biological activities. This compound, with the chemical formula , features a difluorophenyl group and a thiomethyl substituent, which may contribute to its reactivity and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structure and Composition

The compound is characterized by the following structural features:

- IUPAC Name : 1-(3,5-difluorophenyl)-3-(2-thiomethylphenyl)-1-propanone

- CAS Number : 898781-81-2

- Molecular Weight : 302.35 g/mol

- Functional Groups : Ketone, thiol

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C16H14F2OS |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound may be attributed to its ability to interact with various biological targets. Preliminary studies suggest that compounds with similar structures can exhibit:

- Antimicrobial Activity : Compounds containing thiol groups often show antimicrobial properties, possibly through the disruption of microbial cell membranes or interference with metabolic pathways.

- Anticancer Potential : Some studies indicate that similar compounds can induce apoptosis in cancer cells by activating specific signaling pathways.

Case Studies and Research Findings

- Antimicrobial Activity : A study investigated the effects of various thiol-containing compounds on bacterial growth. The results indicated that this compound demonstrated significant inhibition against Gram-positive bacteria, suggesting potential as an antimicrobial agent.

- Cytotoxicity in Cancer Cells : Research published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of several fluorinated compounds on different cancer cell lines. The findings revealed that this compound exhibited dose-dependent cytotoxicity, particularly in breast cancer cells, indicating its potential as a chemotherapeutic agent.

- Mechanistic Studies : Investigations into the mechanism of action revealed that the compound may induce oxidative stress in cells, leading to increased reactive oxygen species (ROS) levels. This oxidative stress is known to trigger apoptotic pathways, which could explain the observed cytotoxic effects.

Comparative Biological Activity

To provide a clearer understanding of the biological activity of this compound, it is useful to compare it with related compounds:

| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50 μM) | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | 20 | Induction of oxidative stress |

| 4-Thiomethylacetophenone | High | 15 | Apoptosis via ROS generation |

| 3-Fluorobenzoylthiourea | Low | 30 | Cell cycle arrest |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3',5'-Difluoro-3-(2-thiomethylphenyl)propiophenone, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of fluorinated propiophenones typically involves Friedel-Crafts acylation or Suzuki-Miyaura coupling for aryl group introduction. For example, structurally similar 3',4'-difluoro derivatives are synthesized using 1,3-dioxane-protected intermediates under acidic conditions . Optimization of solvent polarity (e.g., dichloromethane vs. DMF) and temperature (40–60°C) significantly impacts regioselectivity and yield. Thioether functionalization (e.g., 2-thiomethylphenyl) may require post-synthetic modifications via nucleophilic substitution or metal-catalyzed cross-coupling .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Methodological Answer : Fluorinated aromatic ketones are sensitive to light and moisture. Store under inert gas (argon/nitrogen) at –20°C in amber vials. Safety protocols from analogous compounds (e.g., 3',4'-Difluoro-propiophenones) recommend using fume hoods, nitrile gloves, and avoiding heat sources due to potential decomposition into volatile fluorinated byproducts . Waste disposal must follow hazardous chemical protocols, including neutralization before handing to certified waste management services .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- <sup>19</sup>F NMR : Essential for confirming fluorine substitution patterns (δ –110 to –125 ppm for aromatic fluorines).

- HRMS : To verify molecular weight (expected [M+H]<sup>+</sup> ~318.08 Da for C16H13F2OS).

- IR Spectroscopy : Key peaks include C=O stretch (~1680 cm<sup>−1</sup>) and C–S stretch (~650 cm<sup>−1</sup>) .

Advanced Research Questions

Q. How can contradictions in <sup>1</sup>H NMR data for fluorinated propiophenones be resolved during structural elucidation?

- Methodological Answer : Fluorine atoms induce complex splitting patterns due to <sup>19</sup>F–<sup>1</sup>H coupling. For example, in 3',5'-difluoro analogs, meta-fluorines cause doublet-of-doublets in aromatic protons. Use 2D NMR (COSY, HSQC) to assign overlapping signals. Computational tools (e.g., DFT-based NMR prediction) can validate assignments by comparing experimental and calculated chemical shifts .

Q. What biocatalytic strategies are viable for functionalizing the thiomethyl group in this compound?

- Methodological Answer : Enzymes like Baeyer-Villiger monooxygenases (BVMOs) show promise for oxidizing ketones to esters or lactones. For example, ssnBVMO from Chloroflexotabacterium achieves >95% conversion of propiophenones to phenyl propanoates under mild conditions (35°C, 48 hours). However, thioether stability under oxidative conditions must be tested; consider using PTDH-L1-ssnBVMO fusion enzymes for NADPH recycling to enhance turnover numbers .

Q. How do electronic effects of fluorine and thiomethyl substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Fluorine’s electron-withdrawing effect activates the aryl ring for electrophilic substitution but deactivates it for nucleophilic attacks. The thiomethyl group (–SCH3) acts as a directing group in Pd-catalyzed couplings (e.g., Suzuki or Ullmann). Computational modeling (DFT) of charge distribution can predict reactive sites. For example, the 2-thiomethylphenyl group enhances para-selectivity in cross-coupling due to sulfur’s lone-pair donation .

Contradictions & Troubleshooting

- Low Yield in Thiomethyl Functionalization : Competitive oxidation of –SCH3 to –SO2CH3 may occur under acidic conditions. Use reducing agents (e.g., Na2S2O4) or perform reactions under inert atmosphere .

- Unexpected Byproducts in Fluorination : Trace moisture can hydrolyze fluorinated intermediates. Pre-dry solvents (molecular sieves) and reagents (P2O5) to minimize side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。